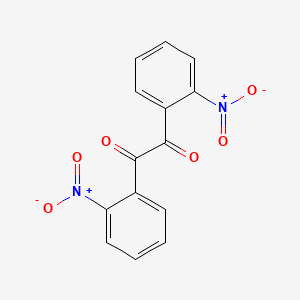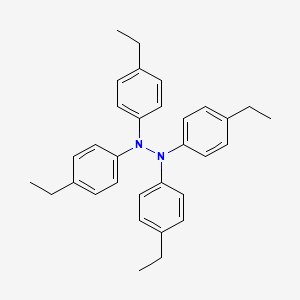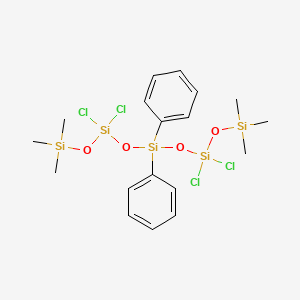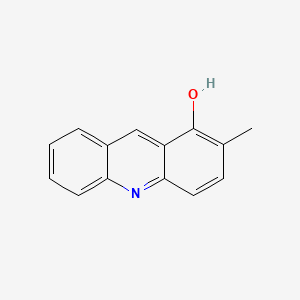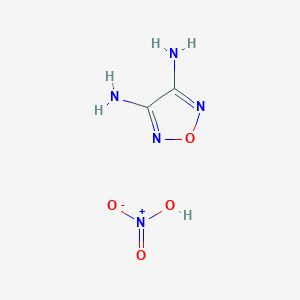![molecular formula C11H5NO2S B14284361 Thieno[3,2-g]quinoline-4,9-dione CAS No. 135832-01-8](/img/structure/B14284361.png)
Thieno[3,2-g]quinoline-4,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[3,2-g]quinoline-4,9-dione is a heterocyclic compound that combines the structural features of both thiophene and quinoline.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[3,2-g]quinoline-4,9-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-hydroxyquinoline derivatives with thiophene-based compounds. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization process .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of production .
Analyse Chemischer Reaktionen
Types of Reactions: Thieno[3,2-g]quinoline-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products: The major products formed from these reactions include various substituted quinoline and thiophene derivatives, which can exhibit diverse biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is being explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism by which Thieno[3,2-g]quinoline-4,9-dione exerts its effects is multifaceted:
Vergleich Mit ähnlichen Verbindungen
- Thieno[3,4-b]quinoline
- Thieno[3,4-c]quinolone
- Thieno[2,3-g]quinoline
- Spiro-thieno[2,3-g]quinoline
Comparison: Thieno[3,2-g]quinoline-4,9-dione stands out due to its unique structural features that combine the properties of both thiophene and quinoline. This combination results in enhanced biological activity and chemical reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
135832-01-8 |
|---|---|
Molekularformel |
C11H5NO2S |
Molekulargewicht |
215.23 g/mol |
IUPAC-Name |
thieno[3,2-g]quinoline-4,9-dione |
InChI |
InChI=1S/C11H5NO2S/c13-9-6-2-1-4-12-8(6)10(14)11-7(9)3-5-15-11/h1-5H |
InChI-Schlüssel |
RCCIWEABDSSPIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=O)C3=C(C2=O)C=CS3)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14284280.png)
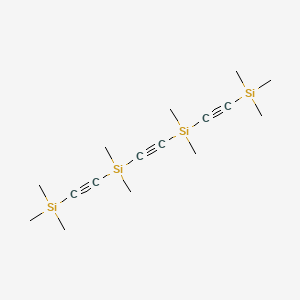
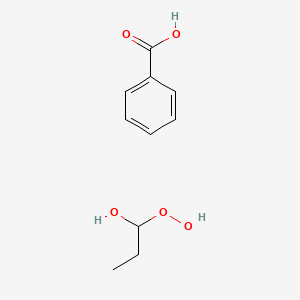
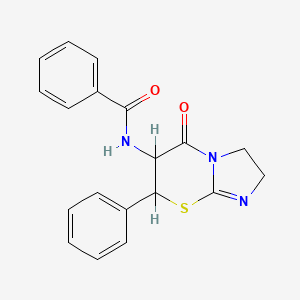
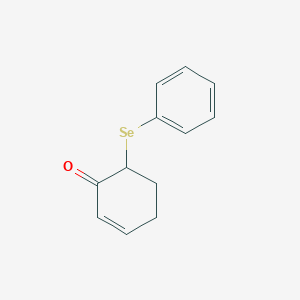
![5-(Nonafluorobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14284314.png)
![Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B14284327.png)
![Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14284328.png)
